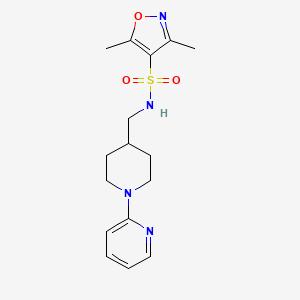
8-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, also known as 8-Bromo-DMIQ, is an organic compound with a wide range of applications in scientific research. It is a synthetic compound with a molecular formula of C10H12BrNO, and it has been used in various fields such as organic synthesis, medicinal chemistry, and biochemistry. It has been used in a variety of experiments, such as the synthesis of new drugs, the study of new pathways in biochemistry, and the study of the mechanisms of action of existing drugs.
Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Group
- Brominated Hydroxyquinoline: A study by Fedoryak and Dore (2002) described the use of 8-bromo-7-hydroxyquinoline (BHQ) as a photolabile protecting group for carboxylic acids. BHQ showed greater photon quantum efficiency compared to other esters and is sensitive to multiphoton-induced photolysis, making it useful in vivo. Its increased solubility and low fluorescence make it suitable as a caging group for biological messengers (Fedoryak & Dore, 2002).
Corrosion Inhibition
- Corrosion Inhibition Studies: Rbaa et al. (2018) synthesized two 8-Hydroxyquinoline derivatives and evaluated their effectiveness in corrosion inhibition in hydrochloric acid for mild steel. Their findings indicate these compounds slightly decrease inhibition efficiency with temperature and follow the Langmuir model for adsorption onto steel surfaces (Rbaa et al., 2018).
Structural and Spectroscopic Studies
- Structural Characterization: Szafran et al. (2019) conducted a study on the molecular structures and properties of 8-hydroxyquinolinium bromide and its monohydrate using X-ray diffraction and FTIR spectroscopy. This research contributes to understanding the types of intermolecular hydrogen bonds in these compounds (Szafran et al., 2019).
Biomedical Applications
Tyrosine Kinase Inhibitors
A study by Rewcastle et al. (1996) explored fused tricyclic quinazoline analogues as ATP site inhibitors of tyrosine kinase activity in the epidermal growth factor receptor. They found specific compounds within this group to be potent inhibitors, offering insights into potential applications in cancer treatment (Rewcastle et al., 1996).
Caged Biomolecules
An et al. (2009) study utilized the 8-bromo-7-hydroxyquinolinyl group (BHQ) to examine different forms of ground-state species in aqueous solutions. Their work provides insights into the use of BHQ as a photoremovable protecting group in biological applications (An et al., 2009).
Eigenschaften
IUPAC Name |
8-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)8-4-3-5-9(12)7(8)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSROHIZYELIZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CNC1=O)C(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


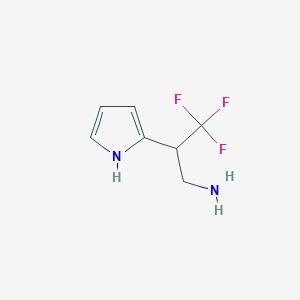
![N-([2,3'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2656499.png)
![1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2656500.png)
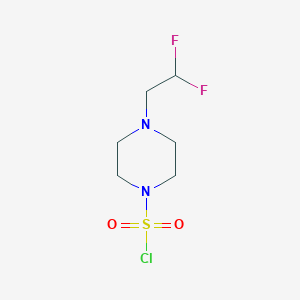

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2656506.png)
![methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/no-structure.png)
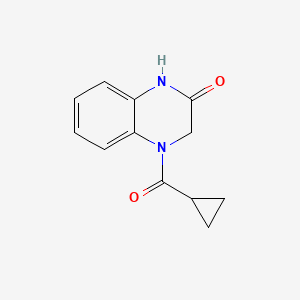
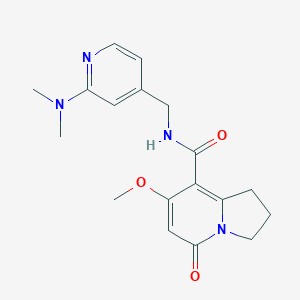
![N-cyclohexyl-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/structure/B2656512.png)
![4-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B2656513.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2656515.png)
